molecular formula C14H11N5 B14454878 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole CAS No. 74119-57-6

2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole

Katalognummer: B14454878
CAS-Nummer: 74119-57-6
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: FOWABXHHYWXERM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a phenyldiazenyl group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole typically involves the reaction of phenylhydrazine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the triazole ring through a cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and phenyldiazenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazole oxides, while reduction can produce phenyltriazole amines.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-1,2,3-triazole: Lacks the phenyldiazenyl group, making it less versatile in certain reactions.

    4-Phenyl-1,2,3-triazole: Similar structure but different substitution pattern, leading to different chemical properties.

    2-Phenyl-4-[(E)-phenyldiazenyl]-1,2,3-triazole: An isomer with a different arrangement of the diazenyl group.

Uniqueness

2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is unique due to the presence of both phenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

74119-57-6

Molekularformel

C14H11N5

Molekulargewicht

249.27 g/mol

IUPAC-Name

phenyl-(2-phenyltriazol-4-yl)diazene

InChI

InChI=1S/C14H11N5/c1-3-7-12(8-4-1)16-17-14-11-15-19(18-14)13-9-5-2-6-10-13/h1-11H

InChI-Schlüssel

FOWABXHHYWXERM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=NC2=NN(N=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.